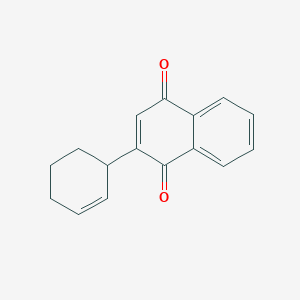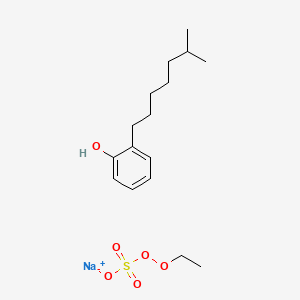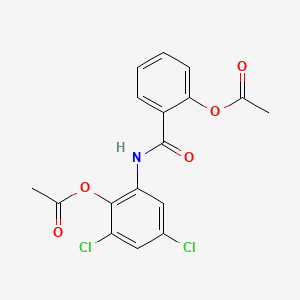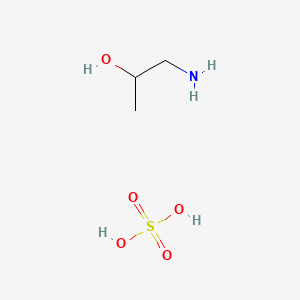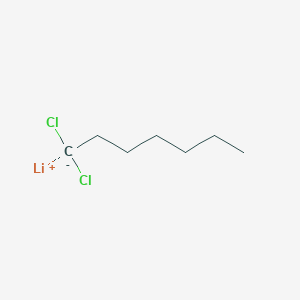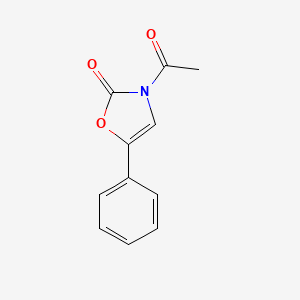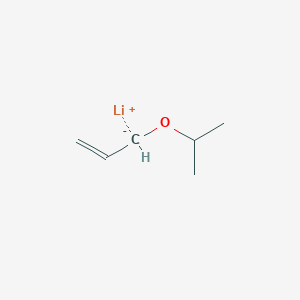
lithium;2-prop-2-enoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a boiling point of 146°C at 760 mmHg and a density of 1.11 g/cm³ . This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;2-prop-2-enoxypropane can be synthesized through the reaction of allyl bromide with isopropanol in the presence of a base such as sodium isopropoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-prop-2-enoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lithium;2-prop-2-enoxypropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of lithium;2-prop-2-enoxypropane involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the allyl and isopropoxy groups, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Lithium;2-prop-2-enoxypropane is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Allyl propyl ether: Similar in structure but lacks the isopropoxy group.
Isopropyl allyl ether: Similar but with different substitution patterns.
3-isopropoxyprop-1-ene: Another name for this compound
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
72520-12-8 |
|---|---|
Molekularformel |
C6H11LiO |
Molekulargewicht |
106.1 g/mol |
IUPAC-Name |
lithium;2-prop-2-enoxypropane |
InChI |
InChI=1S/C6H11O.Li/c1-4-5-7-6(2)3;/h4-6H,1H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
RVLHQKBRWHQLKH-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)O[CH-]C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


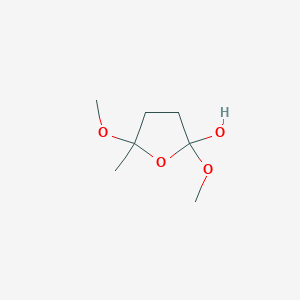
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
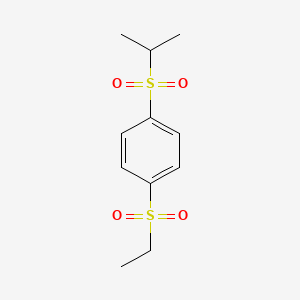
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
